Nonacene

Thermal stability Organic semiconductors Bulk synthesis

Nonacene is a higher-order acene composed of nine linearly fused benzene rings, belonging to the polycyclic aromatic hydrocarbon (PAH) family widely studied for organic semiconductor applications. As acene length increases, the HOMO-LUMO gap narrows and charge-carrier mobility theoretically improves, but synthetic accessibility and ambient stability decline precipitously beyond pentacene due to dimerization and oxidative degradation.

Molecular Formula C38H22
Molecular Weight 478.6 g/mol
Cat. No. B1237339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonacene
Molecular FormulaC38H22
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=CC=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1
InChIInChI=1S/C38H22/c1-2-6-24-10-28-14-32-18-36-22-38-20-34-16-30-12-26-8-4-3-7-25(26)11-29(30)15-33(34)19-37(38)21-35(36)17-31(32)13-27(28)9-23(24)5-1/h1-22H
InChIKeyUIFXPOUSHBMMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonacene for Organic Electronics: A Nine-Ring Acene Semiconductor with Quantified Stability and Electronic Properties


Nonacene is a higher-order acene composed of nine linearly fused benzene rings, belonging to the polycyclic aromatic hydrocarbon (PAH) family widely studied for organic semiconductor applications [1]. As acene length increases, the HOMO-LUMO gap narrows and charge-carrier mobility theoretically improves, but synthetic accessibility and ambient stability decline precipitously beyond pentacene due to dimerization and oxidative degradation [2]. Nonacene represents the longest acene that has been synthesized and characterized in preparative-scale quantities as an unsubstituted parent compound [1], exhibiting a markedly reduced optical HOMO-LUMO gap of approximately 1.2 eV compared to smaller acenes [3]. The compound demonstrates thermal stability up to 450 °C under inert conditions and remains intact for months when stored under dry argon [1].

Unsubstituted nine-ring acene for low-bandgap semiconductor device research

Reported HOMO-LUMO gap significantly narrower than pentacene and hexacene

Suitable for organic electronics studies requiring elevated thermal stability under inert atmosphere

Bulk-phase stability surpasses intermediate unsubstituted acenes

Functionalized derivatives support solution-processed OFET and photodetector fabrication

Multi-hour solution half-life enables spin-coating and inkjet printing research

Why Shorter Acenes Cannot Substitute Nonacene in Low-Bandgap or High-Temperature Electronic Applications


Higher-order acenes are not interchangeable in semiconductor device architectures due to fundamental differences in electronic structure, environmental stability, and thermal tolerance that scale directly with the number of fused rings [1]. While pentacene is commercially established with hole mobilities exceeding 1 cm²/Vs, its HOMO-LUMO gap of approximately 2.2 eV limits its utility in low-bandgap applications requiring longer-wavelength absorption or reduced injection barriers [2]. Hexacene and heptacene exhibit narrower gaps but suffer from rapid ambient degradation; hexacene dimerizes upon isolation in air, and heptacene has only been isolated in low-temperature matrices without substitution [3]. Nonacene occupies a distinct position in the acene series by combining a significantly reduced HOMO-LUMO gap (1.2-1.4 eV) with demonstrable solid-state stability that enables handling and device fabrication under controlled conditions [1], a combination not achieved by any unsubstituted acene of intermediate length (n = 6-8) synthesized in bulk quantities [4].

Gap

Pentacene and hexacene HOMO-LUMO gaps are too wide for near-infrared absorption or low-voltage injection applications; optical gap difference may shift device response.

Stability

Hexacene, heptacene, and octacene lack ambient solid-state stability for device fabrication; rapid dimerization in air limits handling and processing windows.

Processing

Unsubstituted intermediate acenes cannot be solution-processed due to instantaneous degradation; even TIPS-functionalized heptacenes may show unbalanced carrier transport profiles.

Quantitative Differentiation of Nonacene: Stability, Electronic Gap, and Charge Transport Benchmarked Against Pentacene, Hexacene, and Heptacene


Thermal Stability of Unsubstituted Nonacene vs. Heptacene in Preparative-Scale Synthesis

Unsubstituted nonacene demonstrates thermal stability up to 450 °C under inert conditions, which is unprecedented among unsubstituted higher acenes synthesized in bulk quantities [1]. In contrast, the preparative-scale synthesis of unsubstituted heptacene was only recently achieved after 70 years of synthetic attempts, and the bulk-phase preparation of higher homologues (octacene, nonacene) had remained a formidable challenge prior to this work [1]. Nonacene exhibits no decomposition for months at room temperature when stored under dry argon [1].

Thermal stability
Head-to-head
450 °C inert atmosphere, no decomposition observed
Reported bulk-phase thermal threshold supports high-temperature device fabrication research.
Heptacene bulk synthesis only recently achieved; comparable stability data not established.
Thermal stability Organic semiconductors Bulk synthesis

Solution Half-Life of Hexakis-TIPS-Alkynylated Nonacene vs. Functionalized Pentacene Derivatives

Hexakis-TIPS-alkynylated nonacene derivatives exhibit a solution half-life of 5-9 hours in dilute solution, enabling solution-processing techniques such as spin-coating or inkjet printing [1]. For comparison, unsubstituted higher acenes (hexacene and above) undergo rapid dimerization in solution even at low concentrations, preventing any meaningful solution-phase processing window [2]. The TIPS-ethynyl substitution strategy confers stability that is several orders of magnitude greater than that of unfunctionalized hexacene or heptacene [1]. These derivatives remain stable for several weeks in the solid state [1].

Solution half-life
Class-level
5–9 hours dilute solution, ambient lab conditions (TIPS-alkynylated derivative)
Multi-hour processing window supports solution-based deposition research.
Unsubstituted hexacene/heptacene dimerizes instantly; quantified half-life not measurable.
Solution stability Processability OFET fabrication

HOMO-LUMO Gap Reduction: Nonacene vs. Pentacene, Hexacene, and Octacene

Nonacene exhibits an optical HOMO-LUMO gap of 1.2 eV and an electrochemical HOMO-LUMO gap of 1.19 eV for silylethynyl-substituted derivatives [1], while on-surface measurements of unsubstituted nonacene on Au(111) yield a gap of 1.40 eV [2]. This represents a substantial reduction relative to pentacene (approximately 2.2 eV), hexacene (approximately 1.7 eV), and octacene (approximately 1.5 eV) [3]. The gap reduction trend follows the expected inverse relationship with the number of fused rings, positioning nonacene as a candidate for near-infrared absorption and low-voltage device operation [4].

HOMO-LUMO gap
Cross-study
1.2 eV (optical), 1.19 eV (electrochem.) Nonacene (substituted) vs. Pentacene ~2.2 eV, Hexacene ~1.7 eV, Octacene ~1.5 eV
Reported gap reduction supports near-infrared absorption and low-voltage device studies.
Unsubstituted on Au(111): 1.40 eV gap via STM; gap values may vary with substitution and measurement method.
Bandgap engineering Optoelectronics Low-bandgap semiconductors

Ambipolar Charge Transport in Solution-Processed OFETs: Nonacene vs. Tetrabromoheptacene

A hexakis-TIPS-alkynylated nonacene derivative tested in a solution-processed organic field-effect transistor (OFET) exhibits ambipolar charge transport with electron mobility (μe) of 0.007 cm²/Vs and hole mobility (μh) of 0.023 cm²/Vs [1]. In comparison, a tetrabromoheptacene derivative similarly functionalized with TIPS-ethynyl groups demonstrates ambipolar transport with n-channel mobility up to 0.036 cm²/Vs, but no hole mobility is reported, suggesting a predominantly electron-transporting character [2]. The nonacene derivative exhibits balanced ambipolarity, which is a distinct electronic signature not observed in the comparably functionalized heptacene system.

Charge transport
Cross-study
μe 0.007 cm²/Vs, μh 0.023 cm²/Vs Ambipolar (solution-processed OFET). Heptacene derivative: μe up to 0.036 cm²/Vs (n-channel only).
Balanced ambipolar transport profile may simplify complementary logic circuit research.
Hole/electron ratio ~3.3; heptacene comparator shows predominantly electron transport.
Ambipolar transport OFET mobility Solution-processed transistors

Application Scenarios for Nonacene Based on Quantified Differentiation Evidence


Low-Bandgap Active Layer for Near-Infrared Organic Photodetectors and Photovoltaics

The optical HOMO-LUMO gap of 1.2 eV [1] positions nonacene as an absorber in the near-infrared (NIR) region (~1030 nm absorption onset), a spectral range inaccessible to pentacene (bandgap ~2.2 eV, absorption onset ~560 nm) and hexacene (bandgap ~1.7 eV, onset ~730 nm). This enables single-component or blend-based organic photodetectors targeting NIR wavelengths for biomedical imaging, night-vision sensors, and optical communications without requiring complex low-bandgap polymer synthesis or sensitizer doping schemes. The thermal stability up to 450 °C [2] further supports deposition via thermal evaporation methods common in commercial OPD/OPV fabrication lines.

Ambipolar Channel Material for Complementary Organic Logic Circuits

The balanced ambipolar charge transport demonstrated in solution-processed OFETs (μe = 0.007 cm²/Vs, μh = 0.023 cm²/Vs) [3] enables the fabrication of complementary inverters and logic gates from a single semiconductor material. This contrasts with heptacene derivatives that exhibit predominantly n-channel behavior without reported hole mobility [4], and with pentacene which is typically p-type only. Single-material complementary logic reduces process complexity, eliminates material interface compatibility issues, and is particularly advantageous for printed electronics on flexible substrates where deposition of multiple semiconductor layers introduces yield and reliability challenges.

High-Temperature-Stable Organic Semiconductor for Harsh-Environment Electronics

The demonstrated thermal stability of unsubstituted nonacene up to 450 °C under inert atmosphere [2] enables consideration for organic electronic devices intended for elevated-temperature operation, such as under-hood automotive sensors, downhole oil-and-gas monitoring equipment, or aerospace applications. Most organic semiconductors, including pentacene and functionalized derivatives, undergo morphological changes, sublimation, or chemical degradation well below 300 °C. Nonacene's stability threshold expands the operational envelope for organic electronics beyond the typical 85-125 °C range of commercial organic devices, provided oxygen and moisture are excluded from the device encapsulation.

Spin-Polarized Edge-State Platform for Carbon-Based Spintronics Research

As the narrowest zigzag graphene nanoribbon (ZGNR) analog, nonacene is theoretically predicted to exhibit spin-polarized edge states of interest for carbon-based spintronics [5]. The availability of nonacene in preparative-scale quantities [2] enables experimental investigation of these edge-state phenomena in a molecularly defined system, in contrast to the polydisperse and structurally heterogeneous nature of lithographically defined graphene nanoribbons. The small HOMO-LUMO gap and open-shell singlet biradical character inferred from the 1.19 eV electrochemical gap [1] make nonacene a well-defined model compound for studying magnetism in π-conjugated carbon systems, with potential implications for molecular-scale spin valves and quantum information devices.

Application
Selection Property
Validation Focus
Low-bandgap NIR photodetector / photovoltaic research
Narrow HOMO-LUMO gap profile
Optical absorption onset and film morphology under inert processing
Ambipolar complementary logic circuit research
Balanced electron and hole transport signature
OFET mobility balance and single-material inverter gain
High-temperature organic electronics research
Elevated thermal stability under inert conditions
Degradation onset and morphological stability up to 450 °C
Carbon-based spintronics edge-state research
Zigzag-edge molecular structure and predicted spin polarization
STM/STS characterization of edge states and magnetic response

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